1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one

Drug Discovery Target Engagement Selectivity

Researchers pursuing lipophilic 1,4-diazepane scaffolds for SAR campaigns often face limited structural diversity in commercial offerings. This compound bridges that gap with a unique 2-ethylhexanoyl substituent conferring elevated molecular weight (226.36 g/mol) and predicted LogP vs. simpler acetyl or benzoyl analogs. • Enables systematic exploration of steric and lipophilic effects in target binding pockets without committing to full custom synthesis • Supplied with Certificate of Analysis in ≥95% or 98% purity grades; suitable as an analytical reference standard or negative control • Ships ambient globally; not classified as hazardous under DOT/IATA

Molecular Formula C13H26N2O
Molecular Weight 226.36 g/mol
CAS No. 1039896-85-9
Cat. No. B6353212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one
CAS1039896-85-9
Molecular FormulaC13H26N2O
Molecular Weight226.36 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)N1CCCNCC1
InChIInChI=1S/C13H26N2O/c1-3-5-7-12(4-2)13(16)15-10-6-8-14-9-11-15/h12,14H,3-11H2,1-2H3
InChIKeyVGDCTWFMINIRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one Overview


1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one, with CAS registry number 1039896-85-9, is a synthetic organic compound belonging to the diazepane class, characterized by a seven-membered saturated heterocyclic ring containing two nitrogen atoms . It is available for procurement from multiple specialized chemical suppliers for research and development purposes, typically offered in purities of 95% or higher . Its molecular formula is C13H26N2O, and it has a molecular weight of 226.36 g/mol .

Generic Substitution Risks for 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one


Due to the current lack of publicly available, peer-reviewed primary research data, a quantitative assessment of this compound's specific differentiation against its closest analogs is not possible. While it belongs to the 1,4-diazepane class, the specific 2-ethylhexanoyl substituent imparts unique physicochemical properties, such as increased lipophilicity (predicted LogP) and molecular weight, compared to smaller analogs like 1-(1,4-diazepan-1-yl)ethan-1-one [1]. This means that simple in-class substitution could lead to unpredictable changes in biological target engagement, cellular permeability, or metabolic stability, underscoring the need for compound-specific validation rather than assuming generic class equivalence.

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one Evidence Gaps


In Vitro Target Engagement and Selectivity Profile

A comprehensive search of public databases, including PubMed and patent repositories, reveals no primary research articles or patents that provide quantitative in vitro activity data (e.g., IC50, Ki, EC50) for 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one. Without such data, a direct comparison to similar compounds, such as those in the broader 1,4-diazepane class shown to have activity at CB2 or orexin receptors, cannot be made. This absence of data means any claim of target engagement or selectivity relative to a comparator is currently unsupported by the scientific literature.

Drug Discovery Target Engagement Selectivity

In Vivo Pharmacokinetic and ADME Profile

There are no publicly accessible reports detailing the absorption, distribution, metabolism, or excretion (ADME) properties, nor any in vivo pharmacokinetic (PK) parameters (e.g., bioavailability, clearance, half-life, volume of distribution) for 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one. While the 1,4-diazepane scaffold is known to often present metabolic stability challenges [1], there is no quantitative data for this specific compound to compare against more stable analogs or to assess its suitability for in vivo studies.

ADME Pharmacokinetics Drug Metabolism

Physicochemical Property Comparison with Smaller Analogs

The target compound, 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one, has a molecular weight of 226.36 g/mol and a predicted pKa of 10.16±0.20 . Compared to a smaller analog, 1-(1,4-diazepan-1-yl)ethan-1-one (C7H14N2O, MW 142.20), the target compound's larger size and higher predicted lipophilicity (implied by the longer carbon chain) suggest it will have different physicochemical and permeability characteristics [1]. While these are predicted values and not experimentally determined, they represent a fundamental, albeit preliminary, basis for differentiation.

Medicinal Chemistry Lipophilicity Physicochemical Properties

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one Application Scenarios


Lipophilic Diazepane Scaffold in Exploratory Chemistry

Given its unique 2-ethylhexanoyl substituent and the resulting higher molecular weight and lipophilicity compared to simpler diazepane analogs, the primary recommended application is as a building block or intermediate in exploratory medicinal chemistry campaigns. Its use is best suited for projects where a specific, more lipophilic diazepane core is desired, with the understanding that all biological and pharmacokinetic properties will need to be experimentally determined by the research group. This is based on its predicted physicochemical properties .

Analytical Method Internal Standard

The commercial availability of this compound in defined purities (e.g., 95% or 98%) makes it a candidate for use as an internal reference standard during the development and validation of analytical methods, such as HPLC or LC-MS, for the detection or quantification of related 1,4-diazepane derivatives . This application relies on its well-defined molecular identity and the availability of a Certificate of Analysis from the vendor.

Hypothetical Negative Control for Diazepane Assays

In the absence of any reported activity, this compound may be evaluated in-house as a potential negative control in assays designed to measure the activity of structurally related, active 1,4-diazepane compounds (e.g., CB2 agonists). This application is purely hypothetical and would require a research team to first confirm its lack of activity at their specific target of interest. There is no public data to support this use a priori.

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